3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6): A Critical Scaffold for Next-Generation Benzimidazole-Based Kinase Inhibitors
3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6): A Critical Scaffold for Next-Generation Benzimidazole-Based Kinase Inhibitors
Executive Summary
3-Bromo-5-fluoro-N-methyl-2-nitroaniline (CAS: 1401817-62-6)[1] is a highly functionalized, poly-substituted aromatic building block of critical importance in modern medicinal chemistry. Characterized by a precisely arranged halogenated nitroaniline core, this compound serves as an advanced intermediate primarily for the synthesis of complex benzimidazole and benzotriazole scaffolds. These heterocycles are ubiquitous in targeted therapeutics, particularly in the design of allosteric kinase inhibitors (e.g., MEK1/2 and BRAF inhibitors).
This whitepaper provides an in-depth mechanistic guide to the synthesis, regioselective principles, and downstream functionalization of this vital chemical entity, designed specifically for drug development professionals and synthetic chemists.
Physicochemical Profiling & Structural Analysis
The strategic placement of the bromine and fluorine atoms provides dual orthogonal handles for late-stage functionalization. Once the benzimidazole core is established, the bromine atom can undergo transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom remains available for further nucleophilic aromatic substitution (SNAr) if required.
| Property | Value |
| Chemical Name | 3-Bromo-5-fluoro-N-methyl-2-nitroaniline |
| CAS Number | 1401817-62-6 |
| Molecular Formula | C7H6BrFN2O2 |
| Molecular Weight | 249.04 g/mol |
| Monoisotopic Mass | 247.96 Da |
| SMILES | CNC1=C(C(=CC(=C1)F)Br)[O-] |
| Precursor CAS | 884494-38-6 (1-Bromo-3,5-difluoro-2-nitrobenzene) |
| Appearance | Yellow to orange crystalline solid |
Mechanistic Synthesis Workflow
The synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline relies on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-bromo-3,5-difluoro-2-nitrobenzene (CAS: 884494-38-6)[2] with methylamine.
Causality of Regioselectivity: The strongly electron-withdrawing nitro group at C2 activates both the C3 (ortho) and C5 (para) fluorines toward nucleophilic attack. However, primary amines exhibit a pronounced preference for ortho-substitution. This regioselectivity is driven by the formation of a stabilized, six-membered polar transition state, facilitated by hydrogen bonding between the incoming amine's proton and the oxygen of the nitro group. Research demonstrates that nonpolar or moderately polar aprotic solvents (such as THF or toluene) are key to maximizing this ortho-selectivity, effectively overcoming the steric hindrance imposed by the adjacent bulky bromine atom at C1[3].
Pathway Visualization
Fig 1: Synthetic workflow from difluoro-nitrobenzene to a kinase inhibitor benzimidazole scaffold.
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, it is imperative to design protocols that inherently validate their own success. The following methodologies incorporate built-in analytical checkpoints.
Protocol 1: Regioselective SNAr Amination
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Objective: Synthesize 3-bromo-5-fluoro-N-methyl-2-nitroaniline via regioselective amination.
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Procedure:
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Charge a flame-dried round-bottom flask with 1-bromo-3,5-difluoro-2-nitrobenzene (1.0 eq) and anhydrous THF (0.5 M) under an inert argon atmosphere.
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Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress the formation of the para-substituted isomer and prevent di-substitution.
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Add methylamine (2.0 M in THF, 1.1 eq) dropwise over 30 minutes to strictly control the exotherm.
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Stir the reaction mixture for 4 hours, allowing it to slowly warm to room temperature.
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Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The product spot will appear bright yellow (characteristic of nitroanilines) with a lower Rf than the starting material.
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Quench with saturated aqueous NH 4 Cl, extract with EtOAc, dry over Na 2 SO 4 , and concentrate. Purify via flash column chromatography.
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Protocol 2: Chemoselective Reduction and Benzimidazole Cyclization
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Objective: Convert the nitroaniline to a benzimidazole core without hydrodehalogenation.
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Causality: Standard Pd/C hydrogenation will cleave the sensitive C-Br bond. Using zinc dust in mildly acidic/neutral conditions (NH 4 Cl) selectively reduces the nitro group while preserving the halogen[4].
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Procedure:
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Dissolve 3-bromo-5-fluoro-N-methyl-2-nitroaniline (1.0 eq) in a 4:1 mixture of EtOH and H 2 O.
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Add Zinc dust (5.0 eq) and NH 4 Cl (2.0 eq). Stir at room temperature for 2–4 hours.
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Self-Validation Checkpoint: Monitor by LC-MS. The disappearance of the m/z 249[M+H] + peak and the appearance of the diamine m/z 219 [M+H] + peak confirms complete reduction. The 1:1 isotopic ratio must remain intact, proving the bromine was not cleaved.
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Filter the mixture through a pad of Celite to remove zinc sludge; concentrate the filtrate.
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Immediately dissolve the highly reactive crude diamine in triethyl orthoformate (10 eq) and add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq).
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Heat to 100 °C for 3 hours to drive the cyclization and eliminate ethanol. Concentrate and purify to yield the functionalized benzimidazole scaffold.
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Analytical Validation
To ensure absolute scientific integrity, the structural identity of 3-bromo-5-fluoro-N-methyl-2-nitroaniline must be confirmed using the following analytical signatures:
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1 H NMR (400 MHz, CDCl 3 ): The two aromatic protons (H4 and H6) are meta to each other and ortho to the fluorine atom. They will appear as distinct doublets of doublets (dd). The coupling constants will reflect both H-H meta coupling ( J ≈ 2–3 Hz) and H-F ortho coupling ( J ≈ 8–10 Hz). The N-methyl group will appear as a doublet ( J ≈ 5 Hz) due to coupling with the adjacent NH proton, which itself will appear as a broad multiplet.
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19 F NMR (376 MHz, CDCl 3 ): A single peak, split by the two ortho protons (H4 and H6) into a triplet or doublet of doublets, confirming the fluorine is situated between two proton-bearing carbons.
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LC-MS (ESI+): The presence of the bromine atom provides a highly diagnostic 1:1 isotopic cluster. The spectrum will show twin [M+H] + peaks at m/z 249.0 ( 79 Br) and 251.0 ( 81 Br).
References
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Chemsrc Chemical Product Catalog. 1-Bromo-3,5-difluoro-2-nitrobenzene (CAS: 884494-38-6). Retrieved March 20, 2026. URL:[Link]
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Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar, V., & Bhagat, P. R. (2014). "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene". Organic Process Research & Development, 18(7), 912–918. URL:[Link]
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Krasovskiy, A., et al. (2013). "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature". Organic Letters, 15(24), 6206–6209. URL:[Link]
